5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide
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Overview
Description
5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide typically involves the reaction of cyclohexylamine with a pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its pharmacological properties . Additionally, it has applications in the industrial sector, particularly in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways within the body. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide is unique compared to other similar compounds due to its specific chemical structure and pharmacological properties. Similar compounds include other pyridazine derivatives such as pyridazinone and pyridazine-based drugs . These compounds share some common features but differ in their specific applications and effects .
Properties
IUPAC Name |
5-[6-(cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-2-13-8-9-14(12-17(13)25(19,23)24)16-10-11-18(22-21-16)20-15-6-4-3-5-7-15/h8-12,15H,2-7H2,1H3,(H,20,22)(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJNPYVLIKQTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3CCCCC3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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